molecular formula C10H12Cl2O2S B13649499 1-(4-Chlorophenyl)butane-1-sulfonyl chloride

1-(4-Chlorophenyl)butane-1-sulfonyl chloride

Cat. No.: B13649499
M. Wt: 267.17 g/mol
InChI Key: VZMUQWHFRPUAQV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)butane-1-sulfonyl chloride can be synthesized through the reaction of 1,4-butane sultone with thionyl chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

1-(4-Chlorophenyl)butane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify other molecules through sulfonylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)butane-1-sulfonyl chloride is unique due to the presence of both a 4-chlorophenyl group and a sulfonyl chloride group

Properties

Molecular Formula

C10H12Cl2O2S

Molecular Weight

267.17 g/mol

IUPAC Name

1-(4-chlorophenyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H12Cl2O2S/c1-2-3-10(15(12,13)14)8-4-6-9(11)7-5-8/h4-7,10H,2-3H2,1H3

InChI Key

VZMUQWHFRPUAQV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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